molecular formula C12H16O2 B1672797 Verdyl acetate CAS No. 5413-60-5

Verdyl acetate

Cat. No. B1672797
CAS RN: 5413-60-5
M. Wt: 192.25 g/mol
InChI Key: RGVQNSFGUOIKFF-UHFFFAOYSA-N
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Description

Verdyl Acetate, also known as cycloverdyl acetate jasmacyclene, is a light-floral green soapy compound . It is a clear to straw yellow liquid and is not present in nature . All products are synthetic . It has a strong and lasting delicate fragrance and is used in flavor essences such as modulation lavandula angustifolia, the banksia rose, fragrance are strange, chypre, and for makeup .


Synthesis Analysis

The synthetic method of Verdyl Acetate involves a long production reaction scheme, which is considered dangerous and not suitable for industrial production due to its low synthetic yield . A detailed synthetic method can be found in a patent .


Molecular Structure Analysis

The molecular formula of Verdyl Acetate is C12H16O2 . The IUPAC name is 8-tricyclo [5.2.1.0 2,6 ]dec-3-enyl acetate . The molecular weight is 192.25 g/mol .


Physical And Chemical Properties Analysis

Verdyl Acetate is a clear to straw yellow liquid . It is insoluble in water but soluble in alcohol . It is stable under normal conditions .

Safety and Hazards

Verdyl Acetate may be harmful if swallowed and causes mild skin irritation . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, avoid breathing vapors, and avoid contact with eyes, skin, and clothing .

Mechanism of Action

Target of Action

Verdyl Acetate, also known as 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate , is primarily used in the fragrance industry. Its primary targets are the olfactory receptors in the nose. These receptors are proteins capable of binding odor molecules, leading to a neural response that is interpreted by the brain as a distinct smell .

Mode of Action

Verdyl Acetate interacts with its targets (olfactory receptors) by binding to them. This binding event triggers a signal transduction pathway in the olfactory sensory neurons, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific smell, in this case, a floral, green, woody, fruity, and sweet odor .

Biochemical Pathways

The biochemical pathway involved in the perception of smell, known as olfaction, begins with the binding of Verdyl Acetate to specific olfactory receptors. This binding event triggers a cascade of biochemical events, leading to the generation of a nerve impulse. The impulse is transmitted along the olfactory sensory neurons to the olfactory bulb in the brain, where it is interpreted as a specific smell .

Pharmacokinetics

As Verdyl Acetate is primarily used in fragrances, its pharmacokinetics largely involve its absorption, distribution, and elimination from the skin and respiratory system. Upon application, Verdyl Acetate is absorbed through the skin or mucous membranes. It is then distributed throughout the body, primarily localizing in fatty tissues due to its lipophilic nature . Verdyl Acetate is eventually eliminated from the body, primarily via exhalation and through the skin .

Result of Action

The molecular and cellular effects of Verdyl Acetate’s action primarily involve the stimulation of olfactory receptors and the subsequent perception of smell. On a broader scale, the pleasant smell of Verdyl Acetate can contribute to the overall sensory experience of a product, influencing consumer perception and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Verdyl Acetate. For instance, the compound’s volatility and therefore its perception as a fragrance can be influenced by temperature and humidity. Furthermore, the pH of the medium in which Verdyl Acetate is applied can impact its stability . The compound is typically formulated in products that are stored in cool, dry conditions to maintain its stability and prolong its shelf-life .

properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVQNSFGUOIKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029270
Record name Jasmacyclen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate
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Product Name

Verdyl acetate

CAS RN

5413-60-5
Record name 4,7-Methano-3a,4,5,6,7,7a-hexahydroinden-6-yl acetate
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Record name Jasmacyclen
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Record name Verdyl acetate
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Record name 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Jasmacyclen
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Record name 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate
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Record name VERDYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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